6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
CAS No.: 122234-41-7
Cat. No.: VC11898040
Molecular Formula: C12H11NO5
Molecular Weight: 249.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122234-41-7 |
|---|---|
| Molecular Formula | C12H11NO5 |
| Molecular Weight | 249.22 g/mol |
| IUPAC Name | 6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO5/c1-17-10-3-6-7(5-11(10)18-2)13-8(12(15)16)4-9(6)14/h3-5H,1-2H3,(H,13,14)(H,15,16) |
| Standard InChI Key | QXRBOXSGWWUUBX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound features a quinoline core substituted with two methoxy groups, a ketone, and a carboxylic acid. Its IUPAC name is 6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid, with the following structural identifiers:
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SMILES:
COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC -
InChIKey:
QXRBOXSGWWUUBX-UHFFFAOYSA-N
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 249.22 g/mol |
| Melting Point | >250°C (decomposes) |
| Solubility | Low in water; soluble in DMSO |
| Tautomerism | Predominantly exists as 4-oxo tautomer |
The dominance of the 4-oxo tautomer over the enol form has been confirmed via NMR and DFT calculations .
Synthesis and Modifications
Classical Synthetic Routes
The synthesis typically involves cyclization reactions starting from substituted anilines or anthranilic acid derivatives. A common approach includes:
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Acylation: Reacting 4,5-dimethoxyanthranilic acid with malonyl chloride.
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Cyclization: Under basic conditions (e.g., NaOH/EtOH) to form the quinoline ring .
Industrial-Scale Production
Continuous flow chemistry has been proposed to enhance scalability and safety. Automated reactors with in-line monitoring optimize reaction parameters (e.g., temperature, pH) to achieve yields >80%.
Derivative Synthesis
The carboxylic acid group at position 2 allows for functionalization:
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Amidation: Reacting with amines to yield bioactive carboxamides (e.g., antimalarial agents) .
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Esterification: Ethyl esters are intermediates for further modifications .
Pharmacological Applications
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects:
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Antimalarial: EC = 0.25 μM against Plasmodium falciparum (K1 and 3D7 strains).
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Antitubercular: Inhibits Mycobacterium tuberculosis isocitrate lyase (ICL) with IC = 1.2 μM .
Table 2: Antimicrobial Efficacy
Neuroprotective Effects
The compound modulates catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B), suggesting utility in Alzheimer’s and Parkinson’s diseases .
Mechanism of Action
Enzyme Inhibition
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Isocitrate Lyase (ICL): Binds to the active site, inducing conformational changes that disrupt substrate access.
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DNA Gyrase: Interferes with bacterial DNA replication via topoisomerase inhibition .
Receptor Interactions
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VEGFR-2: Blocks ATP-binding pockets, reducing endothelial cell migration (K = 85 nM) .
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Opioid Receptors: Carboxamide derivatives act as antagonists, though enantiomers show no stereoselectivity .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | Single methoxy group at C7 | Lower antitubercular activity (IC = 5.8 μM) |
| Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ester at C3 | Enhanced bioavailability |
Clinical Candidates
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